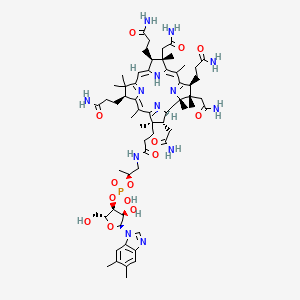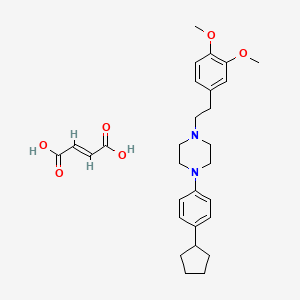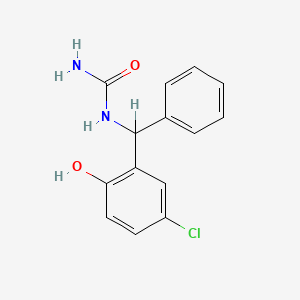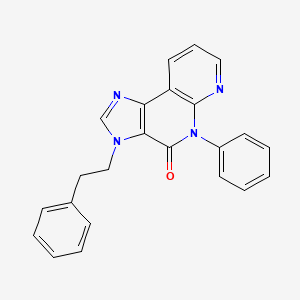
Descobalt cobalamin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Descobalt cobalamin is a derivative of cobalamin, commonly known as vitamin B12. Cobalamins are a group of cobalt-containing compounds that are essential for various biological processes. This compound, as the name suggests, is a form of cobalamin where the central cobalt ion is replaced or removed. This modification can significantly alter the compound’s chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of descobalt cobalamin typically involves the removal or replacement of the central cobalt ion in cobalamin. This can be achieved through various chemical reactions, including chelation and reduction processes. The reaction conditions often require specific pH levels, temperatures, and the presence of reducing agents to facilitate the removal of cobalt.
Industrial Production Methods
Industrial production of this compound is less common compared to other cobalamin derivatives. it can be produced using advanced chemical synthesis techniques that ensure high purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Descobalt cobalamin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can further modify the compound’s structure.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxidized forms of this compound, while reduction may yield different reduced forms.
Aplicaciones Científicas De Investigación
Descobalt cobalamin has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactions of cobalamin derivatives.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: Utilized in various industrial processes, such as catalysis and material synthesis.
Mecanismo De Acción
The mechanism of action of descobalt cobalamin involves its interaction with specific molecular targets and pathways. The removal of the cobalt ion can alter the compound’s ability to bind to enzymes and other proteins, affecting its biological activity. The exact pathways and targets depend on the specific form of this compound and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to descobalt cobalamin include other cobalamin derivatives, such as:
Cyanocobalamin: A synthetic form of vitamin B12 commonly used in supplements.
Methylcobalamin: A naturally occurring form of vitamin B12 involved in various biological processes.
Hydroxocobalamin: Another form of vitamin B12 used in medical treatments.
Uniqueness
This compound is unique due to the absence or replacement of the central cobalt ion, which significantly alters its chemical and biological properties. This makes it a valuable compound for studying the role of cobalt in cobalamin’s function and for exploring new applications in various fields.
Propiedades
Número CAS |
41632-95-5 |
|---|---|
Fórmula molecular |
C62H90N13O14P |
Peso molecular |
1272.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C62H90N13O14P/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86)/b38-23-,50-32-,55-33-/t31-,34+,35+,36+,37-,41+,52+,53+,56+,57-,59+,60-,61-,62-/m0/s1 |
Clave InChI |
NEZOEVMZBDYNHZ-NMJLXZFMSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/N7)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)N7)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12726858.png)





![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate](/img/structure/B12726881.png)

![9-(2-chlorophenyl)-3-methyl-N-(1-phenylpropan-2-yl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726893.png)

